

Application Notes and Protocols for In Vivo Studies of Vanyldisulfamide

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Compound of Interest

Compound Name: Vanyldisulfamide

Cat. No.: B086878

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Introduction

Vanyldisulfamide is a novel investigational compound with a chemical structure suggesting potential therapeutic applications. While specific data on **Vanyldisulfamide** is not yet publicly available, its name implies the presence of a vanillyl group and a disulfamide moiety.

Vanadium-containing compounds have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases, including cancer. Sulfonamide-based drugs have a long history of diverse therapeutic uses, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides a comprehensive set of protocols for the in vivo evaluation of **Vanyldisulfamide**, assuming a potential role as an anti-cancer agent targeting PTP signaling pathways. The following protocols are designed to be adapted based on emerging in vitro data.

Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of **Vanyldisulfamide**, starting with pharmacokinetic and tolerability studies, followed by pharmacodynamic and efficacy assessments in relevant cancer models.

Experimental Workflow

The overall workflow for the in vivo characterization of **Vanyldisulfamide** is depicted below.

Caption: A logical workflow for the in vivo evaluation of **Vanyldisulfamide**.

Pharmacokinetic (PK) Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Vanyldisulfamide** in a rodent model.

PK Experimental Protocol

Parameter	Specification
Animal Model	Male and female Sprague-Dawley rats (8-10 weeks old)
Groups	1. Intravenous (IV) bolus (2 mg/kg)2. Oral gavage (PO) (10 mg/kg)
Number of Animals	3 per time point per group
Vehicle	To be determined based on solubility studies (e.g., 0.5% methylcellulose)
Blood Sampling	Serial blood collection (approx. 100 µL) from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing	Plasma to be separated by centrifugation and stored at -80°C until analysis.
Analytical Method	A validated LC-MS/MS method for the quantification of Vanyldisulfamide in plasma.
Data Analysis	Non-compartmental analysis to determine key PK parameters.

Key Pharmacokinetic Parameters

Parameter	Description
C _{max}	Maximum plasma concentration
T _{max}	Time to reach C _{max}
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)	Area under the plasma concentration-time curve from time 0 to infinity
t _{1/2}	Elimination half-life
CL	Clearance
V _d	Volume of distribution
F%	Bioavailability (for oral administration)

Toxicology Studies

Initial toxicology studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Acute Toxicity and MTD Determination Protocol

Parameter	Specification
Animal Model	Male and female CD-1 mice (6-8 weeks old)
Groups	Vehicle control and escalating single doses of Vanyldisulfamide (e.g., 10, 30, 100, 300, 1000 mg/kg) administered orally.
Number of Animals	3-5 per group
Observation Period	14 days
Endpoints	- Clinical signs of toxicity (daily)- Body weight (twice weekly)- Mortality- Gross necropsy at the end of the study
MTD Definition	The highest dose that does not cause mortality or more than a 10-15% reduction in body weight.

Sub-acute Toxicity Study Protocol

Parameter	Specification
Animal Model	Male and female Sprague-Dawley rats (6-8 weeks old)
Groups	Vehicle control and three dose levels of Vanyldisulfamide (e.g., low, medium, and high, based on MTD results) administered daily for 14 or 28 days.
Number of Animals	10 per sex per group
Endpoints	- Clinical observations- Body weight- Food and water consumption- Hematology and clinical chemistry at termination- Organ weights- Histopathology of major organs

Pharmacodynamic (PD) and Efficacy Studies

Assuming **Vanyldisulfamide** functions as a PTP inhibitor, these studies will assess its ability to modulate the target signaling pathway and inhibit tumor growth in a relevant cancer model.

Proposed Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where **Vanyldisulfamide** inhibits a PTP, leading to increased phosphorylation of a receptor tyrosine kinase (RTK) and subsequent downstream signaling that inhibits cell proliferation.

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